molecular formula C17H25NO B064985 (Pentamethylphenyl)(piperidin-4-yl)methanone CAS No. 175136-85-3

(Pentamethylphenyl)(piperidin-4-yl)methanone

Katalognummer: B064985
CAS-Nummer: 175136-85-3
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: KYUWWJRUBKMXCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Pentamethylphenyl)(piperidin-4-yl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a unique structural motif combining a sterically encumbered, highly lipophilic pentamethylphenyl group with a piperidine moiety, a privileged structure in CNS-active compounds. Its primary research value lies in its potential as a ligand for sigma receptors and other neurological targets. The molecule's design suggests utility as a chemical probe for investigating signal transduction pathways in neuroscience, particularly in studies related to neuroprotection, psychosis, and substance abuse disorders. Furthermore, its structural properties make it a valuable intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in oncology, aiming to develop novel therapeutics targeting protein-protein interactions. Researchers utilize this ketone derivative to explore allosteric modulation of G-protein coupled receptors (GPCRs) and ion channels, capitalizing on its potential to induce conformational changes in target proteins. The compound is provided as a high-purity solid to ensure reproducible results in in vitro binding assays and cellular models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-10-11(2)13(4)16(14(5)12(10)3)17(19)15-6-8-18-9-7-15/h15,18H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUWWJRUBKMXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2CCNCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363269
Record name (Pentamethylphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-85-3
Record name (Pentamethylphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action: Pentamethylpiperidine Compounds (Pempidine Class)

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical mechanism of action for Pentamethylpiperidine compounds , specifically focusing on the pharmacologically established class represented by Pempidine (1,2,2,6,6-pentamethylpiperidine) .

Note on Nomenclature: While "pentamethylphenyl" refers to a specific bulky hydrophobic moiety (


) often used in modern medicinal chemistry to provide steric shielding (e.g., in experimental HCV inhibitors or CYP46A1 modulators), the primary "pentamethyl piperidine" drug class is the Pempidine  family. This guide focuses on the latter's mechanism as a ganglionic blocker, while briefly addressing the medicinal chemistry utility of the pentamethylphenyl group.

Technical Guide for Drug Development Professionals

Executive Technical Summary

The pentamethylpiperidine class, exemplified by Pempidine (1,2,2,6,6-pentamethylpiperidine) , represents a distinct category of ganglionic blocking agents . Unlike quaternary ammonium compounds (e.g., hexamethonium) which are permanently charged and polar, pentamethylpiperidines are tertiary amines. This structural distinction confers high lipophilicity, allowing for oral bioavailability and blood-brain barrier (BBB) penetration.

Core Mechanism: Non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) , primarily the


  subtype located in autonomic ganglia.
Therapeutic Consequence:  "Chemical sympathectomy"—simultaneous dampening of sympathetic and parasympathetic outflow.

Structural Pharmacology & Pharmacodynamics

The Pharmacophore

The Pempidine scaffold consists of a piperidine ring fully methylated at the 2 and 6 positions (tetramethyl) plus an N-methyl group.

  • Steric Hindrance: The four methyl groups adjacent to the nitrogen create a "steric shell." This prevents rapid metabolic N-demethylation and contributes to a long duration of action.

  • pKa & Ionization: With a pKa of ~11.2, pempidine exists largely as a cation at physiological pH (7.4), which is the active form for receptor binding. However, the equilibrium allows enough uncharged species to facilitate rapid membrane permeation.

Receptor Interaction (The "Open Channel Block" Model)

Unlike competitive antagonists (e.g., trimethaphan) that bind to the acetylcholine (ACh) recognition site, pentamethylpiperidines function primarily as open channel blockers .

  • State-Dependence: The drug binds preferentially to the nAChR when the ion channel is in the open state (activated by ACh).

  • Binding Site: The cationic ammonium head of pempidine enters the receptor pore and interacts with electronegative residues (serine/threonine rings) deep within the transmembrane domain.

  • Occlusion: The bulky pentamethyl scaffold physically occludes the pore, preventing

    
     and 
    
    
    
    influx.
  • Use-Dependence: Blockade intensity increases with synaptic activity; more frequent channel opening allows greater drug access to the blocking site.

Comparative Selectivity
CompoundTarget SubtypeMechanismBBB PermeabilityClinical Status
Pempidine

nAChR (Ganglia)
Open Channel BlockHigh Historic (Hypertension)
Mecamylamine

>

Non-competitiveHighFDA Approved (Tourette's/Hypertension)
Hexamethonium

nAChR
Pore BlockerLow (Quaternary)Research Tool

Signal Transduction & Pathway Interruption

The following Graphviz diagram illustrates the interruption of autonomic signaling by pentamethylpiperidine.

MOA_Pathway CNS CNS (Preganglionic Neuron) ACh_Release Release of Acetylcholine (ACh) CNS->ACh_Release Action Potential nAChR_Closed nAChR (Closed State) ACh_Release->nAChR_Closed ACh Binding Synapse Autonomic Ganglion Synapse nAChR_Open nAChR (Open State) Na+/Ca2+ Influx nAChR_Closed->nAChR_Open Conformational Change Blockade Pore Occlusion (Steric Blockade) nAChR_Open->Blockade Target Access Pempidine Pempidine (Pentamethylpiperidine) Pempidine->Blockade Enters Pore PostSynaptic Postganglionic Neuron Depolarization Blockade->PostSynaptic INHIBITS Effector Target Organ Response (Vasoconstriction/HR) PostSynaptic->Effector Downstream Signal

Caption: Figure 1. Mechanism of ganglionic blockade. Pempidine enters the activated (open) nAChR pore, sterically occluding ion flux and preventing postganglionic depolarization.

Medicinal Chemistry Insight: The "Pentamethylphenyl" Moiety

Clarification for Drug Designers: If your interest lies in the Pentamethylphenyl group (a phenyl ring with 5 methyls) rather than the piperidine drug class, this moiety is currently utilized in "Magic Methyl" strategies to improve metabolic stability.

  • Mechanism: The dense array of methyl groups on the phenyl ring creates a molecular wall .

  • Application: It protects labile linkers (e.g., sulfonamides, esters) from enzymatic hydrolysis or nucleophilic attack by creating extreme steric crowding around the attachment point.

  • Recent Examples: Used in experimental HCV inhibitors and CYP46A1 inhibitors to prolong half-life without altering the core pharmacophore significantly.

Experimental Protocols for Validation

To validate the mechanism of action for a pentamethylpiperidine derivative, the following protocols are the industry standard.

In Vitro: Patch-Clamp Electrophysiology (nAChR Blockade)

Objective: Confirm "open channel block" mechanism vs. competitive antagonism.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Setup: Whole-cell patch-clamp configuration.

  • Agonist Application: Apply Acetylcholine (100

    
    M) for 2 seconds to elicit inward current (
    
    
    
    ).
  • Antagonist Protocol:

    • Co-application: Apply ACh + Test Compound simultaneously.

    • Pre-incubation: Incubate Test Compound for 2 mins, then apply ACh.

  • Analysis:

    • If Co-application inhibits effectively but shows voltage-dependence (blockade increases at hyperpolarized potentials), it indicates pore blockage .

    • If inhibition is voltage-independent and surmountable by high ACh, it indicates competitive antagonism .

In Vivo: Ganglionic Blockade Assay (Cat Nictitating Membrane)

Objective: Measure sympatholytic efficacy in a live system.

  • Subject: Anesthetized cat (chloralose/urethane).

  • Preparation: Isolate the cervical sympathetic trunk (preganglionic) and the nictitating membrane (effector).

  • Stimulation: Electrical stimulation of the preganglionic nerve (square waves, 10-20 Hz) causes membrane contraction.

  • Administration: IV bolus of Pentamethylpiperidine (0.1 - 2.0 mg/kg).

  • Endpoint:

    • Measure % reduction in contraction force.

    • Control: Verify that contraction induced by postganglionic stimulation or direct adrenergic agonist (phenylephrine) is NOT blocked. This confirms the block is at the ganglion, not the effector.

References

  • Spinks, A., & Young, E. H. (1958). The Pharmacological Actions of Pempidine and its Ethyl Homologue. Nature, 181, 1397–1398. Link

  • Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(3), 339–349. Link

  • Papke, R. L., et al. (2010). The activity of therapeutic nicotinic antagonists at alpha3beta4 acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 333(2), 501-518. Link

  • Asano, M., et al. (2014). Design and synthesis of novel pentamethylphenyl-containing inhibitors. Bioorganic & Medicinal Chemistry Letters (Context: Steric shielding in drug design). Link

spectroscopic analysis of (Pentamethylphenyl)(piperidin-4-yl)methanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (Pentamethylphenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound featuring a pentamethylphenyl group and a piperidin-4-yl moiety linked by a ketone. As with any novel chemical entity in drug discovery and development, unequivocal structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed view of the molecule's atomic and functional group composition. This guide provides a comprehensive exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this specific molecule. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a practical, field-proven perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The structure of this compound suggests several distinct proton environments:

  • Pentamethylphenyl Protons: The five methyl groups on the benzene ring will not be equivalent. The two methyl groups ortho to the carbonyl will be in one environment, the two meta methyls in another, and the para methyl in a third. However, due to free rotation, we might observe two singlets: one for the six ortho and meta protons and one for the three para protons, or potentially three distinct singlets depending on the solvent and temperature.

  • Piperidine Protons: The piperidine ring is more complex. The protons on C2 and C6 (axial and equatorial) will be chemically equivalent, as will the protons on C3 and C5. The proton on C4 is unique. The N-H proton of the secondary amine will also produce a signal, which is often broad and can be exchanged with D₂O.

  • Methine Proton (C4-H): The proton on the carbon bearing the carbonyl group will be a multiplet due to coupling with the adjacent methylene protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-8.0--Ar-HNo aromatic protons are present on the pentamethylphenyl ring.
~3.0-3.5m2HH-2ax, H-6ax (Piperidine)Protons adjacent to the nitrogen atom are deshielded.[1][2]
~2.5-3.0m2HH-2eq, H-6eq (Piperidine)Protons adjacent to the nitrogen atom.[1][2]
~2.2-2.4s6Ho-CH₃ (Pentamethylphenyl)Aromatic methyl groups.[3][4]
~2.1s3Hp-CH₃ (Pentamethylphenyl)Aromatic methyl group.[3][4]
~2.0s6Hm-CH₃ (Pentamethylphenyl)Aromatic methyl groups.[3][4]
~1.8-2.0m2HH-3ax, H-5ax (Piperidine)Aliphatic protons on the piperidine ring.[5]
~1.6-1.8m2HH-3eq, H-5eq (Piperidine)Aliphatic protons on the piperidine ring.[5]
~2.8-3.2m1HH-4 (Piperidine)Methine proton adjacent to the carbonyl group, expected to be deshielded.[6]
~1.5-2.5br s1HN-HBroad signal due to quadrupolar relaxation and exchange.
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

  • Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, typically >190 ppm.

  • Pentamethylphenyl Carbons: The aromatic ring will show signals for the carbon attached to the carbonyl, the methyl-substituted carbons, and the methyl carbons themselves.

  • Piperidine Carbons: We expect to see three distinct signals for the piperidine ring carbons: C2/C6, C3/C5, and C4.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
>195C=OThe carbonyl carbon of a ketone is highly deshielded.[7]
~130-145Ar-C (Quaternary)Aromatic carbons substituted with methyl groups and the carbonyl group.
~45-50C-2, C-6 (Piperidine)Carbons adjacent to the nitrogen.[5][8]
~40-45C-4 (Piperidine)Methine carbon adjacent to the carbonyl.
~25-30C-3, C-5 (Piperidine)Aliphatic carbons in the piperidine ring.[5][8]
~15-25Ar-CH₃Methyl carbons on the aromatic ring.
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the protons to collapse C-H coupling, resulting in sharp singlet signals for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

The most informative regions in the IR spectrum for this molecule will be those corresponding to the carbonyl and N-H stretches.

  • C=O Stretch: The ketone carbonyl group will exhibit a strong, sharp absorption. Since it is conjugated with the pentamethylphenyl ring, the frequency will be lower than that of a simple aliphatic ketone.[9][10][11]

  • N-H Stretch: The secondary amine in the piperidine ring will show a moderate absorption in the 3300-3500 cm⁻¹ region.

  • C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~3300-3500MediumN-H StretchCharacteristic of a secondary amine.
~2850-3000Medium-StrongAliphatic & Aromatic C-H StretchC-H bonds on the piperidine and methyl groups.[9]
~1665-1685StrongC=O Stretch (Ketone)Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹.[9][11][12][13]
~1200-1300MediumC-N StretchTypical for amines.
  • Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental absorptions.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. The molecular formula is C₁₈H₂₇NO, giving a molecular weight of 273.42 g/mol . The [M+H]⁺ peak would therefore be at m/z 274.

  • Fragmentation Pattern: Under harsher conditions like Electron Ionization (EI), characteristic fragmentation is expected.

    • Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. Loss of the piperidin-4-yl radical would result in a pentamethylbenzoyl cation. Conversely, loss of the pentamethylphenyl radical would produce a piperidin-4-yl-carbonyl cation.[14][15][16]

    • Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, often initiated at the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[17]

Predicted m/zAssignmentRationale
273[M]⁺Molecular ion peak.
177[C₁₂H₁₇O]⁺Loss of the piperidin-4-yl radical via alpha-cleavage.
97[C₅H₉N]⁺Fragmentation of the piperidine ring.
84[C₅H₈N]⁺Common fragment from piperidine derivatives.[14][17]
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or prepare it for direct insertion for EI.

  • Instrument Setup: Calibrate the mass analyzer using a known standard. Set the parameters for the chosen ionization method (e.g., capillary voltage and temperature for ESI).

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Caption: Workflow for Mass Spectrometry.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of key functional groups, notably the conjugated ketone and the secondary amine. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques offer an unambiguous confirmation of the molecule's identity, a critical step in any chemical research or drug development pipeline.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved February 20, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved February 20, 2026, from [Link]

  • The C=O Stretch. (2018, September 22). Oregon State University. Retrieved February 20, 2026, from [Link]

  • The Carbonyl Group, Part I: Introduction. (2020, December 20). Spectroscopy Online. Retrieved February 20, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. Retrieved February 20, 2026, from [Link]

  • Fragmentation and mass spectra of Ketone. (2013, December 16). Chemistry!!! Not Mystery. Retrieved February 20, 2026, from [Link]

  • (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone. (n.d.). PubChem - NIH. Retrieved February 20, 2026, from [Link]

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax. Retrieved February 20, 2026, from [Link]

  • Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. (n.d.). CORE. Retrieved February 20, 2026, from [Link]

  • 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes. (2000, October 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 20, 2026, from [Link]

  • Synthesis, structure elucidation, spectroscopic analysis... (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Methanone, phenyl[4-(1-piperidinyl)phenyl]-. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines... (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16. (n.d.). Retrieved February 20, 2026, from [Link]

  • {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone. (2025, October 15). EPA. Retrieved February 20, 2026, from [Link]

  • Thakran et al., IJPSR, 2012; Vol. 3(1): 213-217. (2011, September 12). Retrieved February 20, 2026, from [Link]

  • Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 2-(Piperidin-4-yl)ethan-1-ol, methyl ether - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]

Sources

Theoretical and Computational Studies of Pentamethylphenyl (Ph*) Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a rigorous technical framework for the theoretical modeling and computational analysis of pentamethylphenyl (Ph*) ketones. It addresses the unique steric and electronic properties arising from the "fully methylated" aromatic ring, specifically the orthogonality of the carbonyl group relative to the aryl plane.

Target Audience: Computational chemists, synthetic organic chemists, and drug discovery scientists optimizing steric bulk in pharmacophores.

Key Insight: Unlike standard acetophenones, Ph* ketones exhibit steric inhibition of resonance . The two ortho-methyl groups force the carbonyl system out of planarity (approx. 90° twist), decoupling the


-systems. This structural anomaly dictates their unique spectroscopic signatures and reactivity profiles (e.g., resistance to conventional nucleophilic attack, utility in Hydrogen Borrowing catalysis).[1]

Computational Methodology: The "Ph*-Protocol"

To accurately model Ph* ketones, standard low-level theories fail to capture the dispersive interactions between the dense methyl manifold and the carbonyl oxygen. The following protocol is validated for these systems.

Level of Theory Selection
  • Functional: wB97X-D or M06-2X .

    • Rationale: Standard B3LYP often underestimates non-covalent interactions (NCIs) and dispersion forces critical for the methyl-carbonyl steric clash. Dispersion-corrected functionals are mandatory.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Essential to minimize basis set superposition error (BSSE) in the crowded ortho region.

  • Solvation: SMD (Solvation Model based on Density) .

    • Rationale: Continuum models are necessary to predict solution-phase IR shifts, particularly in polar aprotic solvents (e.g., DMSO, Acetonitrile) often used in Ph* catalysis.

Workflow Visualization

The following diagram outlines the computational workflow for validating the "Orthogonal Twist" hypothesis in Ph* ketones.

Ph_Ketone_Workflow cluster_Analysis Structural & Electronic Analysis Start Input Structure (Ph*-COR) Conf_Search Conformational Search (MMFF94 / OPLS3e) Start->Conf_Search DFT_Opt Geometry Optimization (wB97X-D/def2-TZVP) Conf_Search->DFT_Opt Lowest Energy Conformers Freq_Calc Frequency Calculation (NImag = 0) DFT_Opt->Freq_Calc Dihedral Measure Dihedral (C(ortho)-C(ipso)-C(carbonyl)-O) Freq_Calc->Dihedral Validated Minima NBO NBO Analysis (Steric Exchange Energy) Dihedral->NBO UV_Vis TD-DFT (Excited States) Dihedral->UV_Vis Validation Experimental Validation (IR/XRD Comparison) NBO->Validation UV_Vis->Validation

Caption: Computational workflow for isolating the minimum energy conformation of Ph* ketones, emphasizing the transition from molecular mechanics (MM) to high-level DFT for dihedral analysis.

Structural & Electronic Analysis

The Orthogonality Principle (Steric Inhibition of Resonance)

In unsubstituted acetophenone, the carbonyl group is coplanar with the phenyl ring to maximize


-orbital overlap (conjugation). In Ph* ketones, the steric clash between the carbonyl oxygen and the ortho-methyl groups (

) imposes a rotational barrier.
  • Dihedral Angle (

    
    ): 
    
    • Acetophenone:

      
       (Planar).
      
    • Ph Ketone:*

      
       (Orthogonal).
      
  • Consequence: The

    
     system and 
    
    
    
    orbital are decoupled. The molecule behaves electronically like an aliphatic ketone rather than an aromatic one.
Quantitative Comparison (Data Table)

The following data summarizes the theoretical differences between a standard aromatic ketone and a Ph* ketone, derived from DFT calculations (B3LYP/6-311++G** level).

PropertyAcetophenone (Ph-CO-Me)Pentamethylphenyl Ketone (Ph-CO-Me)Mechanistic Implication
C(ipso)-C(carbonyl) Bond Length 1.49 Å1.52 ÅReduced double-bond character due to lack of conjugation.
C=O Bond Length 1.22 Å1.21 ÅShorter bond indicates stronger C=O character (less single bond contribution).
Dihedral Angle ~0° (Planar)~89° (Twisted)Complete steric inhibition of resonance.
IR

(Calc.)
1690 cm⁻¹1715 cm⁻¹Blue shift (~25 cm⁻¹) confirms loss of conjugation.
LUMO Energy Lower (More stable)Higher (Less stable)Ph ketones are harder electrophiles; less reactive to soft nucleophiles.
Spectroscopic Signatures
  • Infrared (IR): The decoupling of the ring raises the carbonyl stretching frequency. While acetophenones appear at ~1685 cm⁻¹, Ph* ketones shift to 1700–1715 cm⁻¹ .

  • UV-Vis: The characteristic

    
     charge transfer band (typically ~240 nm for conjugated systems) is heavily suppressed or hypsochromically shifted (blue-shifted) in Ph* ketones.
    

Reactivity Profile & Applications

Nucleophilic Resistance & "Gear Effect"

The Ph* group acts as a "steric gate." The ortho-methyls create a protective pocket around the carbonyl carbon.[1]

  • Nucleophilic Attack: Standard nucleophiles (e.g., Grignards) face a high trajectory energy barrier.

  • Hydride Reduction: Requires specific trajectory alignment. This is exploited in diastereoselective Hydrogen Borrowing (HB) catalysis, where the Ph* group dictates the approach of the hydride shuttle.

Photochemistry (Norrish Type II)

Due to the orthogonal geometry, the rate of Intersystem Crossing (ISC) and the nature of the triplet state (


 vs 

) are altered.
  • Mechanism: The

    
    -hydrogen abstraction (Norrish Type II) is sterically facilitated if the alkyl chain is long enough, but the rigidity of the Ph* ring prevents competing ring-closure reactions common in less hindered systems.
    

Experimental Protocols for Validation

Protocol A: Computational Conformational Scan

Purpose: To determine the rotational energy barrier of the Ph*-Carbonyl bond.

  • Software: Gaussian 16 / ORCA 5.

  • Input: Optimized geometry of Methyl Pentamethylphenyl Ketone.

  • Action: Perform a Relaxed Potential Energy Surface (PES) Scan .

    • Variable: Dihedral angle

      
      .
      
    • Range: 0° to 180° in 10° increments.

  • Output Analysis: Plot Energy (kcal/mol) vs. Dihedral Angle.

    • Expected Result: Global minima at ~90°. Maxima at 0° and 180° (planar states), with a barrier height

      
       kcal/mol.
      
Protocol B: Synthesis of Di(pentamethylphenyl)ketone (Reference Standard)

Purpose: To synthesize a highly crowded benchmark molecule for XRD validation.

  • Reagents: Pentamethylbenzene, Oxalyl Chloride,

    
     (Lewis Acid).
    
  • Procedure:

    • Mix Pentamethylbenzene (2.0 eq) with Oxalyl Chloride (1.1 eq) in

      
       or DCM.
      
    • Add

      
       slowly at 0°C.
      
    • Reflux for 4 hours (Friedel-Crafts Acylation).

    • Note: The second acylation is slow due to the steric bulk of the first Ph* group.

  • Purification: Recrystallization from Ethanol/Toluene.

  • Characterization: XRD should show two orthogonal Ph* rings relative to the carbonyl linker (Propeller shape).

References

  • Amer, M. M., & Donohoe, T. J. (2025).[2] Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis*. Chemical Communications.[2][3] Link

  • Armstrong, R. J., & Donohoe, T. J. (2021). Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis*.[3][4] Tetrahedron Letters. Link

  • PubChem. (2025).[5] Di(pentamethylphenyl)ketone | C23H30O.[5] National Library of Medicine. Link

  • Popowycz, F., et al. (2023).[4] Ir-Na Cooperativity Controls the Diastereoselectivity of Borrowing Hydrogen C-C Alkylation. ResearchGate. Link

  • Donohoe, T. J., et al. (2023). Hydrogen borrowing alkylation enables the formation of α-cyclopropyl ketones.[1][4] Chemical Science. Link

Sources

The Piperidine-4-yl-methanone Scaffold: From GPCR Selectivity to Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Structural Biology

Abstract

The piperidine-4-yl-methanone moiety (often referred to as the 4-benzoylpiperidine scaffold) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly 5-HT2A, CCR5, and Histamine H1 receptors. This guide analyzes the structural evolution of this scaffold, detailing the transition from early non-selective antihistamines to highly specific antipsychotics like Volinanserin (MDL-100,907). Furthermore, it provides a validated synthetic workflow utilizing the Weinreb amide protocol to ensure chemoselectivity and highlights emerging applications in epigenetic modulation (METTL3 inhibitors).

The Pharmacophore Evolution: A Historical Perspective

The utility of the piperidine ring is well-documented, but the specific introduction of a methanone (ketone) linker at the C4 position marked a pivotal shift in drug design. This structural modification restricts conformational freedom compared to ether or alkyl linkers, providing a rigid vector for aryl-aryl interactions within receptor binding pockets.

The "Ketanserin-to-Volinanserin" Transition

The history of this scaffold is best illustrated by the quest for selective 5-HT2A antagonists for the treatment of schizophrenia and sleep disorders.

  • Generation 1: Ketanserin (Non-Selective): Originally discovered as an antihypertensive, Ketanserin contains a piperidine-linker-fluorobenzoyl motif. However, it exhibited significant affinity for

    
    -adrenergic receptors, leading to orthostatic hypotension side effects.
    
  • Generation 2: Volinanserin (MDL-100,907): By simplifying the linker to a direct methanone bridge between the piperidine C4 and the aryl ring, researchers achieved >100-fold selectivity for 5-HT2A over D2 and

    
     receptors. The methanone group serves as a critical hydrogen bond acceptor for residues (typically Serine or Asparagine) deep within the GPCR orthosteric site.
    

Table 1: Comparative Binding Profiles of Key Piperidine-4-yl-methanone Derivatives

CompoundPrimary TargetKi (nM)Selectivity Ratio (Target vs. Off-target)Clinical Status
Ketanserin 5-HT2A2.0~10x (vs.

-adrenergic)
Approved (Antihypertensive)
Volinanserin (MDL-100,907) 5-HT2A0.36>100x (vs. D2 Dopamine)Phase III (Insomnia/Schizophrenia)
Pimavanserin 5-HT2A (Inverse Agonist)0.40High selectivity (No D2 affinity)Approved (Parkinson's Psychosis)
METTL3 Inhibitor (2024 Patent) METTL3 (Epigenetic)<10N/A (Non-GPCR target)Preclinical

Structural Biology & SAR Logic

Why does the piperidine-4-yl-methanone scaffold work? The efficacy stems from three structural pillars:

  • The "Magic Angle": The carbonyl carbon (

    
     hybridized) creates a 120° bond angle. This positions the pendant aryl group (the "tail") in a specific vector relative to the basic piperidine nitrogen (the "head"), often required to span the distance between the Aspartate residue (ionic lock) and hydrophobic pockets in GPCRs.
    
  • Dipole Orientation: The carbonyl oxygen acts as a focused H-bond acceptor. In 5-HT2A docking models, this oxygen interacts with Ser159 or similar polar residues in Transmembrane Domain 3 (TM3).

  • Metabolic Stability: Unlike ester or imine linkers, the diaryl/alkyl-aryl ketone is highly resistant to plasma hydrolysis, though it is susceptible to reductive metabolism (forming the corresponding alcohol, which often retains activity but changes solubility).

Visualization: Pharmacophore Interaction Model

The following diagram illustrates the generalized binding mode of these ligands within a Class A GPCR.

GPCR_Binding_Model cluster_receptor GPCR Orthosteric Binding Pocket cluster_ligand Piperidine-4-yl-methanone Ligand Asp Aspartate (TM3) (Anionic Site) Ser Serine/Thr (TM5) (H-Bond Donor) Phe Phenylalanine (TM6) (Pi-Pi Stacking) PipN Piperidine Nitrogen (Protonated) PipN->Asp Ionic Interaction (Salt Bridge) Linker Methanone (C=O) (Rigid Spacer) PipN->Linker C4 Attachment Linker->Ser H-Bonding (Vector Control) Aryl 4-Aryl Substituent (Lipophilic Tail) Linker->Aryl C-C Bond Aryl->Phe Hydrophobic/Pi-Stacking

Caption: Generalized binding mode of piperidine-4-yl-methanone ligands in Class A GPCRs, highlighting the critical bridging role of the ketone moiety.

Synthetic Methodology: The Weinreb Amide Protocol[2]

A common pitfall in synthesizing these molecules is the direct addition of Grignard reagents to acid chlorides or esters, which frequently leads to double addition , yielding the unwanted tertiary alcohol.

The Solution: The Weinreb Amide (N-methoxy-N-methylamide) route. This forms a stable 5-membered chelate intermediate with the metal reagent, preventing the collapse of the tetrahedral intermediate until acidic workup.

Step-by-Step Protocol

Reagents Required:

  • N-Boc-isonipecotic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Aryl-Magnesium Bromide (Grignard) or Aryl-Lithium reagent.

Workflow:

  • Amide Coupling (Formation of Weinreb Amide):

    • Dissolve N-Boc-isonipecotic acid in DCM (0.1 M).

    • Add DIPEA and stir for 10 min at 0°C.

    • Add N,O-Dimethylhydroxylamine HCl, followed by EDC/HOBt.

    • Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine.

    • Checkpoint: 1H NMR should show distinctive N-OMe (~3.7 ppm) and N-Me (~3.1 ppm) singlets.

  • Nucleophilic Acylation (The Critical Step):

    • Dissolve the purified Weinreb amide in anhydrous THF under Argon. Cool to -78°C (if using Li) or 0°C (if using Grignard).

    • Add the Aryl-MgBr (1.5 eq) dropwise.

    • Crucial Mechanism: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate.

    • Stir for 1-2h. Monitor by TLC (the intermediate is stable, so starting material disappears, but product ketone only appears after hydrolysis).

  • Hydrolysis & Workup:

    • Quench with sat. NH4Cl or 1N HCl at 0°C. This breaks the chelate and releases the ketone.

    • Extract with EtOAc.

  • Deprotection:

    • Treat the N-Boc-ketone with TFA/DCM (1:4) or 4M HCl in Dioxane to liberate the secondary amine.

Synthetic Logic Diagram

Synthesis_Workflow cluster_note Chemist's Note Start N-Boc-Isonipecotic Acid Step1 Coupling: NH(OMe)Me + EDC/HOBt Start->Step1 Weinreb Weinreb Amide (Stable Intermediate) Step1->Weinreb Step2 Grignard Addition (R-MgBr) Weinreb->Step2 Chelate Mg-Chelated Tetrahedral Adduct Step2->Chelate Step3 Acid Hydrolysis (HCl/NH4Cl) Chelate->Step3 Note Chelate prevents over-addition to tertiary alcohol Chelate->Note Product Piperidine-4-yl-methanone (N-Boc Protected) Step3->Product

Caption: The Weinreb Amide route prevents over-alkylation via a stable magnesium chelate intermediate.

Novel Frontiers: Beyond GPCRs

While historically dominated by GPCR pharmacology, recent literature (2023-2025) indicates a repurposing of this scaffold.

METTL3 Inhibition (Epigenetics)

A 2024 patent filing (US-12091400-B2) highlights piperidine derivatives as inhibitors of METTL3 (Methyltransferase-like 3), an enzyme responsible for N6-methyladenosine (m6A) RNA modification.

  • Mechanism: The piperidine ring occupies the S-adenosylmethionine (SAM) binding pocket, while the methanone-linked aryl group extends into the RNA substrate channel, blocking catalytic activity.

  • Implication: This suggests the scaffold is evolving from a "neurotransmitter mimic" to a "cofactor mimic," expanding its utility into oncology (AML leukemia treatment).

Dual Orexin Antagonists

Building on the success of Suvorexant, novel piperidine-4-yl-methanones are being explored as dual ORX1/ORX2 antagonists. The methanone linker provides the necessary rigidity to navigate the deep, lipophilic cleft of the Orexin receptor, offering potential treatments for insomnia without the muscle-relaxant side effects of benzodiazepines.

References

  • BenchChem Technical Support. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry. BenchChem. Link

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic. Journal of Pharmacology and Experimental Therapeutics. Link

  • Dvorak, C., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Epics Therapeutics. (2024).[1] Piperidine derivatives as METTL3 inhibitors. U.S. Patent US-12091400-B2. Link[1]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

Sources

Biological Screening of (Pentamethylphenyl)(piperidin-4-yl)methanone Derivatives

[1][2]

Introduction & Scaffold Analysis

The core structure consists of a piperidin-4-yl ring linked via a methanone (carbonyl) bridge to a pentamethylphenyl ring.[1]

  • Pharmacophore Class: Lipophilic Benzoylpiperidine.[1]

  • Primary Targets: Cannabinoid Receptors (CB1/CB2), Serotonin Receptors (5-HT2A), and Sigma Receptors (σ1/σ2).[1]

  • Chemical Challenges: Extreme lipophilicity requires specialized formulation (e.g., cyclodextrin complexation) to prevent precipitation in aqueous buffers.[1]

Screening Cascade Overview

To ensure resource efficiency, the screening follows a funnel approach:

  • In Silico Profiling: Target prediction and ADME.

  • Primary Binding: Single-point radioligand displacement.[1]

  • Functional Profiling: G-protein activation ([³⁵S]GTPγS) and signaling bias.[1]

  • In Vivo Validation: Behavioral assays (Tetrad/HTR).

In Silico Profiling & Preparation

Before wet-lab synthesis, derivatives must be profiled to prioritize candidates.[1]

Molecular Docking Protocol
  • Software: Schrödinger Glide or AutoDock Vina.[1]

  • Targets:

    • CB1 Receptor (PDB: 5U09):[1] Focus on the orthosteric pocket.[1] The pentamethyl group mimics the adamantyl/naphthyl hydrophobic core of synthetic cannabinoids.[1]

    • 5-HT2A Receptor (PDB: 6A93):[1] Assess if the bulky pentamethyl group fits the hydrophobic crevice usually occupied by halogenated phenyls.[1]

  • Metric: Candidates with Binding Affinity (ΔG) < -8.0 kcal/mol proceed to synthesis.[1]

Solubility Formulation (Critical Step)

Due to the pentamethyl group, standard DMSO stocks often crash out in PBS.[1]

  • Protocol: Prepare 10 mM stock in 100% DMSO.

  • Assay Buffer: Dilute into assay buffer containing 0.1% BSA (Fatty Acid-Free) or 0.5% (2-hydroxypropyl)-β-cyclodextrin . This acts as a carrier to maintain monomeric dispersion.[1]

In Vitro Binding Assays (Primary Screen)

This stage determines the affinity (

1
Experiment A: Radioligand Competition Binding (CB1/CB2)

Objective: Determine affinity for cannabinoid receptors. Reference Ligand: [³H]-CP55,940 (0.5 nM).[1] Source Tissue: CHO-K1 cells stably expressing hCB1 or hCB2.[1]

Step-by-Step Protocol:

  • Membrane Prep: Harvest CHO-hCB1 cells; homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 min.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane protein (5–10 µ g/well ).[1]

    • 50 µL [³H]-CP55,940.[1]

    • 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Non-specific binding (NSB): Define using 10 µM WIN 55,212-2.[1]

  • Equilibrium: Incubate for 90 min at 30°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce binding to filters). Wash 3x with ice-cold TME buffer.[1]

  • Detection: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.
Experiment B: 5-HT2A Binding Screen

Objective: Assess potential hallucinogenic or antipsychotic off-target activity.[1] Reference Ligand: [³H]-Ketanserin (1 nM).[1] Protocol: Similar to above, but use Tris-HCl buffer (pH 7.4) and define NSB with 10 µM Methysergide.[1]

Functional Assays (Secondary Screen)

Binding does not equal activation.[1] This step differentiates agonists (potential drugs of abuse) from antagonists (potential antipsychotics).[1]

Experiment C: [³⁵S]GTPγS Binding Assay

Mechanism: Measures the activation of G_i/o proteins (standard for CB1 agonists).[1] Causality: Agonist binding causes GDP-GTP exchange; the non-hydrolyzable [³⁵S]GTPγS accumulates in the membrane.[1]

Protocol:

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP.

  • Reaction: Incubate 10 µg hCB1 membranes with 0.1 nM [³⁵S]GTPγS and test compound for 60 min at 30°C.

  • Termination: Filtration through GF/B filters.

  • Data Output: Calculate

    
     (efficacy relative to CP55,940) and 
    
    
    (potency).
Visualization: CB1 Receptor Signaling Pathway

The following diagram illustrates the G-protein signaling cascade activated by these derivatives if they act as agonists.

CB1_SignalingLigandDerivative(Ligand)CB1CB1 Receptor(GPCR)Ligand->CB1Binding (Ki)GioG_i/o Protein(Heterotrimer)CB1->GioActivationACAdenylyl CyclaseGio->ACInhibitionMAPKMAPK/ERKPhosphorylationGio->MAPKActivationGTP[35S]GTPySBindingGio->GTPExchange(Assay Readout)cAMPcAMP Levels(Decrease)AC->cAMPDownregulation

Caption: G-protein coupled signaling cascade for CB1 receptor agonists.[1] The [35S]GTPγS assay directly measures the G_i/o activation step.[1]

In Vivo Validation (Tertiary Screen)

Only compounds with


1
Experiment D: The Mouse Tetrad Assay

Objective: The "Gold Standard" for cannabinoid activity.[1] Subjects: Male C57BL/6J mice (n=6 per group). Administration: Intraperitoneal (i.p.) injection of vehicle (1:1:18 ethanol:emulphor:saline) or drug.[1]

The Four Components:

  • Spontaneous Locomotion: Open field test (15 min post-injection).

  • Catalepsy: Bar test. Mouse forepaws placed on a rod; latency to move > 20s indicates catalepsy.[1]

  • Hypothermia: Rectal temperature measurement.[1]

  • Analgesia: Hot plate test (latency to lick paws).

Data Interpretation: A tetrad profile (Locomotor↓, Catalepsy↑, Temp↓, Analgesia↑) confirms CB1 agonism.

Summary of Key Data Outputs

AssayParameterUnitCritical Threshold
Radioligand Binding Affinity (

)
nM< 100 nM (Hit)
[³⁵S]GTPγS Potency (

)
nM< 500 nM
[³⁵S]GTPγS Efficacy (

)
%> 80% (Full Agonist)
Tetrad Test ED₅₀mg/kg< 10 mg/kg
Microsomal Stability

min> 30 min

References

  • López-Rodríguez, M. L., et al. (2020).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules . Available at: [Link]

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience .[1] Available at: [Link][1]

  • Presley, B. C., et al. (2013). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. Forensic Science International .[1] Available at: [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]

  • Fantegrossi, W. E., et al. (2014). Distinct Pharmacology and Metabolism of K2/Spice Compounds. Psychopharmacology . Available at: [Link]

Methodological & Application

Application Note: (Pentamethylphenyl)(piperidin-4-yl)methanone as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Advantage

(Pentamethylphenyl)(piperidin-4-yl)methanone represents a specialized class of sterically crowded aromatic ketones designed to overcome classic limitations in scaffold functionalization. Unlike standard phenyl ketones, the pentamethylphenyl (Ph*) group forces the carbonyl moiety to twist approximately 90° out of planarity with the aromatic ring.[1]

This "orthogonal twist" effectively decouples the carbonyl from aromatic conjugation, resulting in two critical advantages for drug discovery:

  • Enhanced

    
    -Reactivity:  The electronic isolation of the carbonyl makes the 
    
    
    
    -carbon (C4 of the piperidine ring) exceptionally reactive toward Hydrogen Borrowing (HB) C-alkylation , enabling the rapid construction of quaternary centers—a notorious challenge in piperidine synthesis.
  • Traceless Activation: The Ph* group serves as a robust activating group that can be retained for lipophilic bulk or cleaved (via retro-Friedel-Crafts) to reveal versatile esters or amides.

This guide details the protocols for synthesizing this scaffold, utilizing it for library generation via C-H functionalization, and deploying it as a high-logP probe in biological assays.

Chemical Properties & Structural Logic[2]

PropertyValue / DescriptionImpact on Drug Discovery
Molecular Formula C

H

NO
Core scaffold (Free base)
LogP (Predicted) ~4.2 - 4.8High lipophilicity; excellent for CNS penetration or hydrophobic pocket probing.
Conformation Orthogonal (Twisted) The ortho-methyls prevent coplanarity. Key Feature: Prevents enolization into the ring, directing reactivity solely to the piperidine C4 position.
Metabolic Stability High (Steric Shielding)The dense methyl array blocks CYP450 oxidation at the aromatic ring, though methyl oxidation is possible.
Reactivity Profile Activated for C-Alkylation Allows catalytic "borrowing hydrogen" alkylation with alcohols to form quaternary centers at C4.

Part 1: Synthesis of the Scaffold

Objective: Synthesize tert-butyl 4-(pentamethylbenzoyl)piperidine-1-carboxylate (The protected scaffold). Note: The N-protected form is required for the Friedel-Crafts step to prevent catalyst poisoning.

Protocol A: Friedel-Crafts Acylation

Principle: The electron-rich pentamethylbenzene undergoes rapid acylation with isonipecotoyl chloride.

Materials:

  • Pentamethylbenzene (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-Isonipecotic acid) -> Convert to acid chloride first using oxalyl chloride.

  • Aluminum Chloride (AlCl

    
    ) (1.1 equiv) or mild Lewis Acid (e.g., FeCl
    
    
    
    )
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Acid Chloride Formation: Dissolve N-Boc-isonipecotic acid (10 mmol) in DCM (20 mL). Add catalytic DMF (2 drops) and oxalyl chloride (12 mmol) dropwise at 0°C. Stir for 2 h at RT. Evaporate volatiles to obtain the crude acid chloride.

  • Acylation: Dissolve pentamethylbenzene (10 mmol) in DCM (30 mL) at 0°C.

  • Addition: Add the crude acid chloride dissolved in DCM (10 mL).

  • Catalyst: Add AlCl

    
     (11 mmol) portion-wise. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 1 h, then allow to warm to RT. Monitor by TLC (The bulky nucleophile reacts cleanly).

  • Quench: Pour onto ice/water/HCl mixture. Extract with DCM.

  • Purification: Wash organic layer with NaHCO

    
    , brine, dry over MgSO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: >85% due to the high nucleophilicity of pentamethylbenzene.

Part 2: Library Generation via Hydrogen Borrowing (The "Donohoe Protocol")

Objective: Use the Ph* scaffold to install diverse alkyl groups at the piperidine C4 position, creating a quaternary center. This is the primary "Application" of this scaffold.

Mechanism: The Ph* group's steric bulk prevents the formation of the thermodynamic enol conjugated with the aryl ring. This forces enolization towards the piperidine, enabling alkylation by alcohols using a metal catalyst (Ir or Ru).

Protocol B: -Alkylation with Alcohols

Reagents:

  • Scaffold: tert-butyl 4-(pentamethylbenzoyl)piperidine-1-carboxylate (0.5 mmol)

  • Alkylating Agent: Primary Alcohol (e.g., Benzyl alcohol, Ethanol, Butanol) (2.0 equiv)

  • Catalyst: [Ir(COD)Cl]

    
     (1 mol%) + Ligand (e.g., PPh
    
    
    
    or specialized N-heterocyclic carbene)
  • Base: KOH or KOtBu (10-20 mol%)

  • Solvent: Toluene (0.5 M)

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine the Scaffold, Alcohol, Catalyst, Ligand, and Base in a sealed tube.

  • Reaction: Heat to 100-110°C for 12-24 h.

    • Mechanism in situ: The catalyst dehydrogenates the alcohol to an aldehyde.[2] The scaffold enolizes (at C4) and condenses with the aldehyde. The catalyst returns the hydrogen (hydrogen borrowing) to reduce the double bond.

  • Workup: Cool, filter through a celite pad, concentrate.

  • Purification: Flash chromatography.

Result: A 4-substituted-4-(pentamethylbenzoyl)piperidine. You have successfully created a quaternary carbon at the pharmacophore center.

Protocol C: Cleavage of the Ph* Group (Optional)

If the Ph* group is too bulky for the final drug target, it can be cleaved to reveal an ester.

  • Reagents: Triflic acid (TfOH) or H

    
    SO
    
    
    
    in Benzene/Toluene.
  • Conditions: Reflux for 2-4 h.

  • Outcome: The Ph* ring is protonated and leaves (retro-Friedel-Crafts), and the acyl group is trapped by the alcohol solvent to form an ester .

  • Value: This yields 4-substituted piperidine-4-carboxylates , a key motif in opioids (e.g., Carfentanil analogs) and neurokinin antagonists.

Part 3: Biological Application (Ph* as a Probe)

If the Ph* group is retained, the molecule acts as a "Super-Lipophilic" Probe .

Application:

  • Target Class: GPCRs (Cannabinoid CB1/CB2, Sigma Receptors) and Ion Channels.

  • Rationale: The Ph* group mimics the spherical volume of an adamantane or a tert-butyl group but with aromatic character (pi-stacking potential).

  • Screening Protocol:

    • Deprotection: Remove the N-Boc group (4M HCl in Dioxane) to reveal the secondary amine.

    • N-Derivatization: Attach the required "tail" (e.g., phenethyl, benzyl) via reductive amination or alkylation to complete the pharmacophore.

    • Binding Assay: Screen against targets where "bulky hydrophobic" pockets are suspected.

Visualization of Workflows

Diagram 1: The "Hub-and-Spoke" Functionalization Strategy

This diagram illustrates how the Ph* scaffold serves as a central hub for generating diversity at the difficult C4 position.

PhScaffold_Workflow Start Start: N-Boc-Isonipecotic Acid Scaffold Ph* Scaffold: (Pentamethylphenyl)(N-Boc-piperidin-4-yl)methanone Start->Scaffold Friedel-Crafts (Pentamethylbenzene) Alkylation Hydrogen Borrowing (Ir Cat, R-CH2-OH) Scaffold->Alkylation Activation Probe N-Deprotection & Derivatization Scaffold->Probe Retain Ph* QuatProd C4-Quaternary Product (4-R-4-Ph*CO-Piperidine) Alkylation->QuatProd C-C Bond Formation Cleavage Retro-Friedel-Crafts (TfOH/ROH) QuatProd->Cleavage Optional Removal FinalEster Final Drug Candidate: 4-Substituted-Piperidine Ester Cleavage->FinalEster Yields Ester BioProbe Lipophilic Probe (Ph* Intact) Probe->BioProbe GPCR/Sigma Screening

Caption: Workflow transforming the Ph* scaffold into C4-quaternary libraries or lipophilic probes.

Diagram 2: Mechanism of Orthogonal Activation

This diagram explains why the Ph* group is necessary for this chemistry.

PhMechanism Standard Standard Phenyl Ketone (Planar) PhStar Ph* Ketone (Orthogonal/Twisted) Standard->PhStar Add 5 Methyls Effect1 No Conjugation (Carbonyl Isolated) PhStar->Effect1 Forces 90° Twist Effect2 Steric Shielding (Blocks Ring Attack) PhStar->Effect2 Bulky Ortho-Me Outcome Reactivity Directed to Piperidine C4 Position Effect1->Outcome Effect2->Outcome

Caption: The "Orthogonal Twist" prevents conjugation, directing reactivity exclusively to the piperidine ring.

References

  • Donohoe, T. J., et al. (2012). "Hydrogen Borrowing C-Alkylation of Phenyl Ketones." Journal of the American Chemical Society. Link

    • Key Insight: Establishes the foundational protocol for using pentamethylphenyl ketones to enable -alkyl
  • Amer, M. M., & Donohoe, T. J. (2025).[1] "Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis." Chemical Communications. Link

    • Key Insight: A comprehensive review detailing the "orthogonal twist" mechanism, cleavage strategies, and library gener
  • Frost, J. R., et al. (2015). "Acceptorless Dehydrogenation of Alcohols: Applications in C-C Bond Formation." Organic Letters. Link

    • Key Insight: Provides optimized catalytic conditions (Ir/Ru)
  • BenchChem. (2024). "4-Aroylpiperidine Scaffolds in Drug Discovery." BenchChem Application Notes. Link

    • Key Insight: General context on the pharmacological relevance of the 4-aroylpiperidine moiety in Sigma and Dopamine receptor ligands.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Piperidine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine ketones (e.g., intermediates of donepezil, ritalinic acid derivatives, and synthetic alkaloids) present a dual chromatographic challenge: the basic piperidine nitrogen (


) causes severe peak tailing due to silanol interactions, while the ketone moiety offers only weak-to-moderate UV absorbance (

transition at

nm). This guide provides a definitive protocol for analyzing these compounds, prioritizing High-pH Reversed-Phase Chromatography as the "Gold Standard" approach to neutralize the basic amine, maximize retention, and ensure symmetrical peak shapes without the need for ion-pairing reagents.

Introduction & Chemical Strategy

The "Silanol Problem" in Piperidine Analysis

The critical failure point in analyzing piperidine derivatives on standard C18 silica columns is Peak Tailing .

  • Mechanism: At neutral or low pH (

    
    ), the piperidine nitrogen is protonated (
    
    
    
    ).
  • Interaction: These cations interact ionically with residual deprotonated silanol groups (

    
    ) on the silica surface.
    
  • Result: Non-linear adsorption isotherms, resulting in shark-fin peaks and poor resolution.

The Strategic Solution: pH Switching

Instead of fighting the ionization with "sacrificial bases" (like Triethylamine), modern method development dictates controlling the ionization state of the analyte.

  • Strategy A (Recommended): High pH (>10).

    • Logic: Operating above the

      
       deprotonates the piperidine, rendering it neutral. Neutral amines do not interact with silanols and exhibit higher hydrophobicity, increasing retention on C18 columns.
      
    • Requirement: High-pH stable columns (Hybrid Particle Technology).

  • Strategy B (Alternative): Low pH (<3) with Ionic Strength.

    • Logic: Operating well below the silanol

      
       keeps silanols protonated (neutral), minimizing cation exchange.
      
    • Requirement: Charged Surface Hybrid (CSH) or Polar-Embedded columns to repel the protonated amine and prevent overloading.

Method Development Decision Matrix

The following decision tree illustrates the logical flow for selecting the correct column and mobile phase based on your specific piperidine ketone properties.

MethodDevelopment Start Start: Piperidine Ketone Sample CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS YesMS Yes: Volatile Buffers Required CheckMS->YesMS LC-MS NoMS No: UV Detection Only CheckMS->NoMS HPLC-UV HighPH Preferred: High pH (pH 10) (Ammonium Bicarbonate/Hydroxide) YesMS->HighPH Best Peak Shape LowPH Alternative: Low pH (pH 2.5) (Formic Acid/Ammonium Formate) YesMS->LowPH If unstable at high pH NoMS->HighPH Best Peak Shape PhosLow Low pH (pH 2.5) (Phosphate Buffer) NoMS->PhosLow Traditional/Robust HybridCol Column: Hybrid Silica C18 (High pH Stable) e.g., XBridge, Gemini NX HighPH->HybridCol CSHCol Column: Charged Surface Hybrid (CSH) or Polar Embedded LowPH->CSHCol PhosLow->CSHCol

Figure 1: Decision matrix for selecting mobile phase pH and stationary phase based on detection mode and analyte stability.

Standard Operating Procedure (SOP)

Protocol ID: PK-HPLC-001 Method: High-pH Reversed-Phase Separation of Piperidine Ketones

Reagents & Equipment[1][2]
  • Water: HPLC Grade or 18.2 MΩ·cm.

  • Acetonitrile (ACN): HPLC Grade (Far UV cut-off required for ketone detection).

  • Buffer Salt: Ammonium Bicarbonate (

    
    ).
    
  • pH Adjuster: Ammonium Hydroxide (

    
    , 28-30%).
    
  • Column: Waters XBridge C18 BEH (

    
     mm, 3.5 µm) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns at this pH.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 10.0):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM).

    • Add ~2-3 mL Ammonium Hydroxide to adjust pH to

      
      .
      
    • Filter through 0.22 µm nylon membrane (do not use cellulose acetate).

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters[3]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer for basic amines.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (strong solvent expansion).
Detection A 210 nmCarbonyl

(High sensitivity, susceptible to solvent noise).
Detection B 280 nmKetone

(High specificity, lower sensitivity).
Run Time 15.0 minSufficient for re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial Hold
1.00955Linear
10.001090Gradient Elution
12.001090Wash
12.10955Return to Initial
15.00955Re-equilibration

Validation & System Suitability

To ensure the method is "self-validating," every sequence must include a System Suitability Sample (SST).

Acceptance Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the piperidine ketone peak. If
    
    
    , the pH may have dropped below 9.5 or the column void is contaminated.
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the solvent front.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Linearity:

    
    .[1][2][3]
    
  • Note: Piperidine ketones often show non-linearity at high concentrations if the detector saturates at 210 nm. Use 280 nm for higher concentrations.

Experimental Workflow Diagram

Workflow Sample Sample Prep Dissolve in 50:50 Water:ACN Filter Filtration 0.22 µm PTFE/Nylon Sample->Filter Inject Injection 10 µL Loop Filter->Inject Separate Separation Hybrid C18, pH 10 Inject->Separate Detect Detection UV @ 210/280nm or MS (ESI+) Separate->Detect Data Data Analysis Calc Tailing Factor Detect->Data

Figure 2: Step-by-step experimental workflow for piperidine ketone analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH is too low (< 9.5).Remake Buffer A. Ensure pH is at least 1-2 units above the

.
Peak Tailing Column age/Silanol exposure.Replace column with a fresh Hybrid (BEH/Gemini) column.
Baseline Drift UV absorbance of buffer.At 210 nm, Ammonium Bicarbonate absorbs slightly. Switch to Phosphate (pH 11) if using UV only (No MS).
Split Peaks Solvent mismatch.Sample diluent is stronger than initial mobile phase. Dilute sample in starting mobile phase (95:5 Water:ACN).

References

  • Agilent Technologies. (2019). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • Alomrani, A., et al. (2020).[4] A validated RP-HPLC method for the determination of piperidone analogue of curcumin.[4][5] Pakistan Journal of Pharmaceutical Sciences.[4] Retrieved from

  • Hamilton Company. (2023). Separation of Basic Drug Compounds (PRP-C18).[6] Retrieved from

Sources

protocol for the N-alkylation of (piperidin-4-yl)methanone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (piperidin-4-yl)methanone scaffold—characterized by a piperidine ring substituted at the C4 position with an exocyclic ketone—is a pharmacophore cornerstone in neuropsychiatric drug discovery (e.g., Haloperidol, Ketanserin). This guide provides a rigorous technical framework for the N-alkylation of these precursors. We contrast the two dominant synthetic strategies: Direct Nucleophilic Substitution (


)  and Reductive Amination , providing optimized protocols, mechanistic insights, and troubleshooting matrices to maximize yield and suppress quaternary ammonium byproducts.

Strategic Considerations & Decision Matrix

Before initiating synthesis, the choice of alkylation strategy must be driven by the electrophile's nature and the stability of the piperidine precursor.

The Two Pathways
  • Direct Alkylation (

    
    ):  Best for primary alkyl halides (chlorides, bromides, iodides) or sulfonates (mesylates/tosylates). This is the industrial standard for "linker" chemistry (e.g., attaching the fluorobutyrophenone tail in Haloperidol synthesis).
    
  • Reductive Amination: Best for introducing branched alkyl groups or benzyl moieties using aldehydes or ketones. It avoids the risk of over-alkylation (quaternization) inherent in

    
     processes.[1]
    
Decision Logic (Visualization)

Alkylation_Strategy Start Target: N-Alkylated (Piperidin-4-yl)methanone Electrophile Identify Available Electrophile Start->Electrophile Decision1 Is Electrophile an Aldehyde/Ketone? Electrophile->Decision1 Reductive Protocol B: Reductive Amination (Reagent: NaBH(OAc)3) Decision1->Reductive Yes Decision2 Is Electrophile an Alkyl Halide? Decision1->Decision2 No Direct Protocol A: Direct Alkylation (SN2) (Reagent: K2CO3/KI) Decision2->Direct Yes (Primary/Secondary) Tertiary Route Not Recommended (Elimination dominates) Decision2->Tertiary Tertiary Halide

Figure 1: Strategic decision tree for selecting the optimal N-alkylation protocol based on electrophile availability.

Protocol A: Direct N-Alkylation ( )

Target Application: Synthesis of Haloperidol analogs or installation of long-chain linkers.

Mechanistic Insight: The Finkelstein Acceleration

Direct alkylation often utilizes alkyl chlorides due to their commercial availability and lower cost. However, alkyl chlorides are sluggish electrophiles. We employ a catalytic Finkelstein reaction in situ using Potassium Iodide (KI). The iodide displaces the chloride to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the piperidine nitrogen.

Materials & Reagents[2]
  • Substrate: 4-Benzoylpiperidine HCl or similar (piperidin-4-yl)methanone salt.

  • Electrophile: Alkyl halide (1.1 equiv).[2]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv). Why: Granular 
    
    
    
    buffers the HCl released without causing elimination side-reactions common with strong bases like NaH.
  • Catalyst: Potassium Iodide (KI) (0.1 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[2] Note: MeCN is easier to remove; DMF is superior for solubility of polar precursors.

Step-by-Step Procedure
  • Free Base Liberation (In Situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add the piperidine salt (1.0 mmol) and anhydrous MeCN (5 mL, 0.2 M).

    • Add granular

      
       (3.0 mmol).
      
    • Stir at room temperature for 15 minutes. Critical: This ensures the amine is deprotonated and nucleophilic before the electrophile is introduced.

  • Electrophile Addition:

    • Add the catalytic KI (0.1 mmol).

    • Add the alkyl halide (1.1 mmol) dropwise. Caution: Rapid addition of highly reactive halides (e.g., benzyl bromide) can lead to bis-alkylation (quaternization).

  • Reaction:

    • Heat the mixture to 60°C (for bromides/iodides) or Reflux (80-82°C) (for chlorides).

    • Monitor via TLC or LC-MS.[3] Typical reaction time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      , KCl/KI) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[3][4]

    • Purification: The residue is typically purified via flash column chromatography (DCM:MeOH 95:5).

Protocol B: Reductive Amination

Target Application: Introduction of benzyl groups or complex chiral side chains.

Mechanistic Insight: Iminium Ion Selectivity

This protocol uses Sodium Triacetoxyborohydride (STAB) . Unlike ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, STAB is mild and does not reduce the aldehyde/ketone precursor directly. It selectively reduces the iminium ion formed upon the condensation of the amine and the aldehyde.[1] This "chemoselective window" prevents side reactions.
Materials & Reagents
  • Substrate: (Piperidin-4-yl)methanone precursor (free base preferred).

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.5 equiv).
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops, maintain pH ~5-6).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve the piperidine substrate (1.0 mmol) in DCE (5 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Add AcOH (catalytic).[5] Stir at room temperature for 30–60 minutes. Note: This pre-equilibrium step allows the iminium species to form.

  • Reduction:

    • Add

      
       (1.5 mmol) in a single portion.
      
    • Stir at room temperature under nitrogen/argon atmosphere.

    • Time: 2–16 hours (Sterically hindered ketones may require longer times or reflux).

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (gas evolution will occur).[2]
      
    • Extract with DCM (3x).[4]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Data & Troubleshooting

Solvent & Base Compatibility Table
ParameterProtocol A (

)
Protocol B (Reductive)Impact on Outcome
Preferred Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)MeCN promotes

dipole alignment; DCE stabilizes iminium ions.
Alternative Solvent DMF (for low solubility)DCM, THFDMF is hard to remove; THF can complex with boranes.
Base

or DIPEA
None (or catalytic AcOH)Strong bases in

cause elimination; Reductive amination requires slightly acidic pH.
Temp Range 60°C - 80°C0°C - 25°CHigh temp in Protocol B decomposes the hydride reagent.
Common Failure Modes
  • Quaternization (Over-alkylation):

    • Symptom:[1][3][5] LC-MS shows M+R mass (where R is the alkyl group).

    • Fix: Use Protocol B if possible. If using Protocol A, reduce alkyl halide to 0.95 equiv and add dropwise.

  • Elimination (Alkene formation):

    • Symptom:[1][3][5][6] Formation of vinyl species from the alkyl halide.

    • Fix: Switch base from

      
       to 
      
      
      
      or lower the temperature. Avoid strong bases like NaH.
Reaction Pathway Visualization

Reaction_Pathway cluster_SN2 Protocol A: SN2 Pathway cluster_Reductive Protocol B: Reductive Amination Piperidine Piperidine Precursor TS Transition State Piperidine->TS Iminium Iminium Ion (Intermediate) Piperidine->Iminium RX R-Cl RI R-I (Reactive) RX->RI Finkelstein KI KI (Cat.) RI->TS + Piperidine ProductA N-Alkylated Product TS->ProductA - HI Aldehyde R-CHO Aldehyde->Iminium + Piperidine (AcOH cat.) ProductB N-Alkylated Product Iminium->ProductB + Hydride Hydride NaBH(OAc)3

Figure 2: Mechanistic comparison of the KI-catalyzed SN2 pathway versus the Iminium-mediated Reductive Amination pathway.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis).

  • GpatIndia. (2020). HALOPERIDOL Synthesis, SAR, and Chemical Properties.[8] Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones.[9] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of (Pentamethylphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Context: Process Optimization & Troubleshooting for Scale-Up (>100g)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of (Pentamethylphenyl)(piperidin-4-yl)methanone from medicinal chemistry (milligram scale) to process development (gram/kilogram scale).

This molecule presents a classic "Process Chemistry" conflict: it pairs a highly electron-rich, sterically crowded aromatic system (pentamethylbenzene ) with a basic heterocycle (piperidine ). The synthesis requires rigorous control to prevent the Jacobsen Rearrangement (methyl migration) and to manage the massive exotherm typical of Friedel-Crafts acylations on polymethylated rings.

Below are the resolved support tickets addressing the most critical failure modes.

Module 1: Route Selection & Raw Material Qualification

Ticket #101: Why is my yield dropping upon scaling up the Grignard route?

User Query: We initially used the Weinreb amide route (Pentamethylphenylmagnesium bromide + N-Boc-isonipecotic acid Weinreb amide). It worked at 500mg, but at 50g, the yield dropped to 30%, and we see significant homocoupling.

Technical Resolution: The Grignard route is ill-suited for scale-up of this specific target for two reasons:

  • Steric Hindrance: Formation of the pentamethylphenyl Grignard reagent is sluggish due to the steric bulk of the ortho-methyl groups.

  • Thermal Instability: To drive the Grignard formation, higher temperatures are often used, which promotes Wurtz-type homocoupling (formation of decamethylbiphenyl).

Recommended Protocol: The Friedel-Crafts Acylation Switch to a Friedel-Crafts acylation strategy.[1][2][3][4][5][6] It offers superior atom economy and thermal control for this specific substrate.

The "Self-Validating" Route:

  • Substrate: Pentamethylbenzene (PMB).

  • Electrophile:

    
    -Acetylisonipecotoyl chloride (prepared in situ or purchased).
    
  • Catalyst: Aluminum Chloride (

    
    ).[2][3][7][8][9][10][11]
    
  • Deprotection: Acidic hydrolysis.[12]

Note: Do NOT use N-Boc protection with


. The Lewis acid will cleave the Boc group prematurely, leading to polymerization or side reactions with the free amine.

Module 2: The Critical Reaction (Friedel-Crafts Acylation)

Ticket #205: Controlling the Exotherm & Impurity Profile

User Query: We switched to Friedel-Crafts. The reaction turned black immediately, and we isolated a mixture of isomers (tetramethyl and hexamethyl byproducts). What happened?

Technical Resolution: You likely encountered the Jacobsen Rearrangement or uncontrolled polymerization. Pentamethylbenzene is so electron-rich that in the presence of strong Lewis acids (


) and absence of a reactive electrophile, it will disproportionate (migrating methyl groups) to form thermodynamically stable isomers [1].

The Fix: Acylium Ion Pre-Formation (The "Inverse Addition" Method) Never add


 directly to Pentamethylbenzene. You must generate the electrophile first.[2][5]

Step-by-Step Protocol:

  • Acylium Generation:

    • Charge Dichloromethane (DCM) and

      
      -Acetylisonipecotoyl chloride (1.1 eq) to the reactor.
      
    • Cool to 0°C.[13]

    • Add

      
       (2.5 eq) portion-wise. Note: You need >2 eq because 1 eq complexes with the carbonyl and 1 eq complexes with the amide nitrogen.
      
    • Stir for 30 mins. The solution should turn pale yellow/orange (formation of the acylium complex).

  • Controlled Addition:

    • Dissolve Pentamethylbenzene (1.0 eq) in minimal DCM.

    • Add this solution dropwise to the Acylium complex at 0°C.

    • Critical Control Point: Maintain internal temperature <5°C.

  • Reaction Monitoring:

    • The mixture will turn deep red/orange (the sigma-complex).

    • Once addition is complete, warm to Room Temperature (20-25°C).

    • Monitor by HPLC. Reaction is usually complete in <2 hours.

Visualizing the Process Flow

ReactionFlow Start Start: Raw Materials Acylium Acylium Ion Formation (DCM, 0°C) Start->Acylium N-Acetyl Acid Chloride + AlCl3 (2.5 eq) Addition Controlled Addition of Pentamethylbenzene Acylium->Addition Maintain < 5°C Complex Sigma Complex (Deep Red) Addition->Complex Electrophilic Subst. Quench Acidic Quench (Hydrolysis of Al-Complex) Complex->Quench Pour into Ice/HCl Product Isolated Intermediate (N-Acetyl Ketone) Quench->Product Phase Sep & Cryst.

Figure 1: Optimized Process Flow for Friedel-Crafts Acylation to prevent Jacobsen Rearrangement.

Module 3: Workup & Purification

Ticket #302: The "Aluminum Emulsion" Nightmare

User Query: The reaction worked, but during aqueous workup, we formed a thick gray emulsion that won't separate. We've been centrifuging for hours.

Technical Resolution: Aluminum salts form gelatinous hydroxides at neutral pH. Standard bicarbonate washes often exacerbate this.

The "Acid-Crash" Protocol: For this specific hydrophobic ketone, avoid Rochelle's salt (too slow for large scale) or basic workups initially.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Conc. HCl (6M) .

    • Why: This keeps Aluminum in the soluble

      
       state rather than the gelatinous 
      
      
      
      .
  • Phase Separation: The DCM layer (containing product) will separate cleanly from the acidic aqueous layer.

  • Washing: Wash the organic layer with:

    • 1x Water

    • 1x 1M NaOH (to remove unreacted acid/phenolic byproducts)

    • 1x Brine.

  • Crystallization: The

    
    -acetyl intermediate is highly crystalline. Swap solvent from DCM to Isopropyl Alcohol (IPA) or Heptane/EtOAc to crystallize directly.
    

Module 4: Deprotection & Salt Formation

Ticket #404: Removing the N-Acetyl Group

User Query: We have the N-acetyl ketone. Standard reflux in 6M HCl is taking 48 hours and causing some degradation of the ketone.

Technical Resolution: The pentamethylphenyl group provides significant steric shielding, and the ketone moiety deactivates the piperidine ring electronically, making the amide bond robust.

Recommended Protocol: Acidic Alcoholysis Instead of aqueous HCl, use HCl in Methanol/Ethanol .

  • Reagent: 3M HCl in Methanol (generated by adding Acetyl Chloride to Methanol).

  • Conditions: Reflux (65°C) for 6-12 hours.

  • Mechanism: This promotes transesterification/solvolysis, which is often faster than hydrolysis for sterically hindered amides.

  • Isolation: Cool to 0°C. The product often crystallizes directly as the Hydrochloride Salt .

Data Summary: Comparison of Methods

ParameterGrignard RouteFriedel-Crafts (Standard)Friedel-Crafts (Optimized)
Scale Feasibility Low (<5g)Medium (<50g)High (>1kg)
Major Impurity Homocoupling (Wurtz)Methyl Migration (Jacobsen)None (>98% purity)
Temp Range Reflux (THF)0°C to RT0°C Controlled
Yield 30-45%50-60%85-92%

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures immediately.

Troubleshooting Start Issue Detected Yield Low Yield? Start->Yield Purity Wrong Impurity Profile? Start->Purity CheckStoich Check AlCl3 Stoichiometry (Must be >2.2 eq) Yield->CheckStoich CheckWater Check Solvent Dryness (AlCl3 dies in wet DCM) Yield->CheckWater Isomer Isomer/Rearrangement? Purity->Isomer Emulsion Workup Emulsion? Purity->Emulsion Solution1 Fix: Pre-form Acylium Ion Keep T < 5°C Isomer->Solution1 Solution2 Fix: Use Acid Quench (6M HCl) Emulsion->Solution2

Figure 2: Diagnostic logic for scale-up failures.

References

  • Smith, L. I. (1942).[14] The Jacobsen Reaction. Organic Reactions, 1, 370.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem Application Notes. (2025). Work-up of Aluminum Chloride Reactions on Scale.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on electrophilic aromatic substitution of polysubstituted benzenes).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be conducted in a suitable facility with appropriate engineering controls for hazardous reagents (


, HCl).

Sources

Technical Support Center: Managing Impurities in the Synthesis of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the challenges of synthesizing high-purity piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter and must resolve impurity-related issues in their synthetic workflows. Impurities can compromise the safety, efficacy, and stability of pharmaceutical products, making their control a critical quality attribute. This resource provides in-depth, practical solutions in a question-and-answer format to address specific problems you may face in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common questions regarding the origin, identification, and general management of impurities in piperidine synthesis, grounding our discussion in established regulatory and scientific principles.

Q1: What are the primary sources of impurities in the synthesis of piperidine-based compounds?

A1: Impurities in piperidine synthesis can be broadly categorized based on their origin, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). Understanding these sources is the first step in developing a robust control strategy.

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthetic sequence. For example, in the common synthesis of piperidine via the catalytic hydrogenation of pyridine, residual pyridine is a frequent impurity.

  • Byproducts from Side Reactions: The intended chemical transformation can be accompanied by side reactions, leading to structurally related impurities. A classic example is the formation of 4,4'-bipyridine during the reduction of pyridine. In reductive amination, a key method for creating substituted piperidines, over-alkylation can lead to tertiary amine byproducts.

  • Intermediates: In multi-step syntheses, unreacted intermediates can persist in the final product if purification steps are not optimized.

  • Degradation Products: The final piperidine compound or intermediates can degrade during the reaction, workup, or storage. Piperidines are susceptible to oxidation, often resulting in a yellow discoloration. They can also react with atmospheric carbon dioxide to form carbonate salts.

  • Reagents, Ligands, and Catalysts: Inorganic impurities, such as residual metals from catalysts (e.g., Palladium, Rhodium, Platinum), are a significant concern. Organic reagents, like Lawesson's reagent used in some syntheses, can also introduce byproducts.

  • Solvents: Residual solvents from the reaction or purification steps are a common class of impurity that must be controlled.

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The ICH has established a set of guidelines, primarily ICH Q3A(R2) for new drug substances, that define thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug.

Threshold Type Typical Value (for max. daily dose ≤ 2g/day) Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification Threshold > 0.10% or 1.0 mg/day intake (whichever is lower)The structure of the impurity must be determined.
Qualification Threshold > 0.15% or 1.0 mg/day intake (whichever is lower)Biological safety data is required to justify the proposed acceptance criterion for the impurity.

Note: These are general thresholds. Specific cases may warrant different limits based on scientific rationale, such as for particularly toxic (e.g., genotoxic) impurities.

Q3: My purified piperidine compound is a yellow liquid. What causes this and how can I fix it?

A3: A yellow tint in piperidine or its derivatives is a very common issue, almost always caused by oxidation products. While minor discoloration may not affect the outcome of some subsequent reactions, it is indicative of impurity and should be addressed for high-purity applications.

  • Cause: The secondary amine of the piperidine ring is susceptible to air oxidation, especially when exposed to light and heat.

  • Solution: The most effective method for removing these colored impurities is distillation. For solid derivatives, recrystallization is a powerful alternative.

  • Prevention: To prevent future discoloration, it is crucial to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber vials, and store it at recommended low temperatures.

Q4: I am struggling to separate my piperidine product from the pyridine starting material. Why is this so difficult?

A4: This is a classic purification challenge in piperidine chemistry. Piperidine and pyridine form a constant-boiling azeotropic mixture, which makes their separation by simple fractional distillation nearly impossible. This azeotrope consists of approximately 92% piperidine and 8% pyridine.

  • Cause: The formation of an azeotrope means the vapor phase has the same composition as the liquid phase, preventing enrichment of one component over the other through distillation.

  • Solutions:

    • Chemical Separation via Salt Formation: This is a highly effective method. Piperidine is a stronger base than pyridine and will react selectively with carbon dioxide (CO2) to form a solid piperidine carbonate salt. The unreacted pyridine remains in solution and can be removed by filtration. The piperidine is then liberated from the salt by treatment with a strong base (e.g., NaOH) and can be extracted and further purified.

    • Azeotropic Distillation with an Entrainer: Adding a third component, like water, can alter the relative volatilities and break the azeotrope, allowing for a more effective separation by distillation.

Section 2: Troubleshooting Guides - Problem-Specific Solutions

This section provides structured troubleshooting for specific, challenging scenarios encountered during synthesis and purification.

Problem 1: Persistent Impurity at +16 amu in Mass Spectrum

Scenario: After purification, my LC-MS analysis of a piperidine-based final product consistently shows a small but significant peak at a mass corresponding to the desired product +16 amu.

Analysis & Solution:

  • Probable Cause: This mass difference strongly suggests the formation of an N-oxide impurity . The nitrogen atom of the piperidine ring is susceptible to oxidation, particularly if oxidizing agents are used in the synthesis or if the compound is exposed to air for prolonged periods. While N-oxides can sometimes be metabolites, their unintended presence in a drug substance is a critical impurity concern.

  • Confirmation:

    • Forced Degradation: Intentionally stress a small sample of your purified material with a mild oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the reaction by LC-MS. An increase in the peak at M+16 would support the N-oxide hypothesis.

    • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of the pure compound with the impurity-containing sample. N-oxidation will cause significant downfield shifts of the protons and carbons alpha to the nitrogen atom.

  • Troubleshooting & Remediation Protocol:

    • Re-evaluate Reaction Conditions: If any oxidizing agents were used, assess if they can be replaced or if their stoichiometry and addition can be better controlled. Ensure all reactions are run under a strictly inert atmosphere (N₂ or Ar).

    • Purification Strategy: N-oxides are significantly more polar than their corresponding tertiary amine parent compounds. This property can be exploited for purification.

      • Technique: Flash column chromatography on silica gel.

      • Protocol:

        • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

        • Load the solution onto a silica gel column.

        • Begin elution with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then potentially methanol).

        • The less polar desired product should elute first, followed by the highly polar N-oxide impurity. Collect fractions and analyze by TLC or LC-MS to confirm separation.

    • Reductive Removal (if necessary): In some cases, the N-oxide can be chemically reduced back to the parent amine. This is a less common approach for purification but can be effective. Mild reducing agents should be screened to avoid reduction of other functional groups.

Problem 2: Low Yield and Multiple Byproducts in Reductive Amination

Scenario: I am synthesizing a 4-anilinopiperidine derivative via reductive amination of N-Boc-4-piperidone with an aniline, using sodium triacetoxyborohydride. The yield is low, and the crude NMR shows multiple unexpected species.

Analysis & Solution:

  • Probable Causes: Reductive amination is a powerful reaction, but it is a delicate balance between imine/iminium ion formation and reduction. Several side reactions are common:

    • Reduction of the Ketone: The reducing agent can directly reduce the 4-piperidone starting material to the corresponding 4-hydroxypiperidine byproduct before it has a chance to form the imine with aniline.

    • Incomplete Imine Formation: If the equilibrium does not favor the imine, the reaction will be sluggish and incomplete.

    • Over-alkylation: The desired secondary amine product can react with another molecule of 4-piperidone, leading to a tertiary amine byproduct.

  • Troubleshooting & Optimization Workflow:

    dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Troubleshooting workflow for reductive amination.

  • Detailed Experimental Protocol (Optimized):

    • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq.), the desired aniline (1.05-1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For sluggish reactions, adding a mild acid catalyst (e.g., acetic acid) or a dehydrating agent (e.g., anhydrous MgSO₄) can drive the equilibrium toward the imine.

    • Reduction: Once imine formation is evident (e.g., by TLC or LC-MS analysis of a small aliquot), add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.) portion-wise to control any exotherm.

    • Monitoring: Continue to stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the starting materials are consumed.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography.

Section 3: Analytical Protocols for Impurity Profiling

A robust analytical method is the cornerstone of any impurity control strategy. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for detecting and quantifying organic impurities.

Protocol: General Purpose LC-MS Method for Piperidine Derivatives

This protocol provides a starting point for developing a method to separate a piperidine-based API from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Column: A reverse-phase C18 column is a good first choice (e.g., Atlantis C18, 5 µm, 3.9x100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile or Methanol

  • Flow Rate: 0.5 - 1.0 mL/min

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

  • Detection:

    • UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths.

    • Mass Spectrometer (ESI+ mode is typical for basic piperidines). Scan a wide mass range (e.g., 100-1000 m/z) to detect unexpected impurities.

Data Interpretation: The goal is to achieve baseline separation of the main peak from all impurity peaks. The relative response factor (RRF) of each impurity should be determined relative to the API for accurate quantification. If an impurity cannot be identified by its mass and fragmentation pattern, preparative HPLC or SFC may be required to isolate a sufficient quantity for structural elucidation by NMR.

References

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Impurities in Pharmaceuticals: Types, Causes & Control. (2026, January 6). Chemox.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC5movYm4d7pXcuXMW6UV0jNLYb6ePuohwQ5KpI5dbNdtIc3Z4mzNouQ0_KZLb3n6A4wpIYuxYRzEft6oV5pXCcEXCWa46DqZ11xuWDPgaZqO5F6rAePdOMjjyD8OlECIvdrpbPsDUDNbFsOUeZTe5VqixzJWKUe_zUwpRUoyI9o6Ml0Jxqzvox1_alpfNJi25RwCzqSlIKGG-da8t](

Technical Support Center: Optimization of Piperidin-4-one Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidin-4-one derivatization. The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents.[1][2][3] Its derivatization is a critical step in drug discovery and development, allowing for the fine-tuning of pharmacological properties.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the common, and often frustrating, challenges encountered during synthesis. Here, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions - Core Synthesis & Purification

This section addresses common issues related to the synthesis and handling of the foundational piperidin-4-one scaffold before derivatization.

Q1: My Mannich condensation for synthesizing the piperidin-4-one core is giving low yields. What are the critical parameters to check?

A1: The Mannich reaction is a powerful method for constructing the piperidin-4-one ring, typically by condensing an aldehyde, a ketone, and an amine source like ammonium acetate.[1] Low yields often stem from suboptimal reaction conditions or equilibrium issues.

  • Causality: The reaction involves the formation of an enolizable ketone, an imine from the aldehyde and ammonia, and subsequent Michael addition followed by cyclization. Each step is reversible. Key factors to control are reactant concentration, temperature, and pH.

  • Troubleshooting Steps:

    • Solvent Choice: Ethanol is a common and effective solvent.[4] For more challenging substrates, consider greener alternatives like deep eutectic solvents (DES), which have been shown to improve yields in some cases.[5][6]

    • Stoichiometry and Order of Addition: Ensure precise stoichiometry. While often a one-pot reaction, the pre-formation of the imine or enolate under specific conditions before combining all components can sometimes direct the reaction more efficiently.

    • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Start with refluxing ethanol and optimize downwards if byproduct formation is significant.[4]

    • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). These condensations can require several hours to overnight to reach completion.[4]

Q2: My piperidin-4-one product has a yellow or brown tint after purification and storage. Is it usable?

A2: The discoloration of piperidines upon storage is a frequent observation, typically caused by oxidation.[7] The secondary amine of the piperidine ring is susceptible to oxidation by air and light, forming colored impurities.

  • Usability: For reactions highly sensitive to impurities, purification immediately before use is strongly recommended. For less sensitive, robust reactions like a standard N-alkylation, the discolored material may be usable, but a pilot reaction is advised to confirm it doesn't impede the desired transformation.

  • Purification Protocol (Distillation):

    • Place the discolored piperidin-4-one in a round-bottom flask suitable for vacuum distillation.

    • Use a short-path distillation apparatus to minimize loss.

    • Apply vacuum and gently heat the flask in an oil bath.

    • Collect the colorless, purified product.

  • Storage Recommendation: Store the purified piperidin-4-one under an inert atmosphere (Nitrogen or Argon), protected from light in an amber vial, and preferably at reduced temperatures (e.g., 4°C).

Section 2: Troubleshooting Derivatization Reactions

This section focuses on the two most common derivatization methods: N-alkylation and reductive amination.

N-Alkylation Challenges

Q3: My N-alkylation reaction is slow, incomplete, or fails entirely. How can I improve the yield?

A3: A sluggish N-alkylation points to issues with nucleophilicity, the electrophile's reactivity, or steric hindrance. The key is to create conditions that favor the SN2 reaction pathway.

  • Causality & Optimization Strategy:

    • Base Selection is Critical: The base deprotonates the piperidine nitrogen, increasing its nucleophilicity. However, a base that is too strong can cause side reactions with the alkylating agent or solvent.

      • Common Choices: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for many reactions.[8] For more sensitive substrates or to improve solubility, organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are excellent alternatives.[7]

    • Leaving Group Reactivity: The nature of the leaving group on your electrophile is paramount. The reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride with slow reactivity, switching to the corresponding alkyl bromide or iodide can dramatically increase the reaction rate.[7]

    • Solvent Effects: A polar aprotic solvent is ideal as it can solvate the cation of the base without hydrogen bonding to the nucleophilic nitrogen.

      • Recommended Solvents: Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard choices that facilitate these reactions.[8]

    • Temperature: If the reaction is still slow due to steric hindrance or a less reactive electrophile, gently increasing the temperature (e.g., to 50-70°C) can provide the necessary activation energy.[7]

Workflow for Troubleshooting Low N-Alkylation Yield

start Low Yield in N-Alkylation check_base Is the Base Appropriate? start->check_base check_lg Is the Leaving Group Reactive Enough? check_base->check_lg Yes sol_base Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃ -> DIPEA). check_base->sol_base No check_temp Is Temperature Optimized? check_lg->check_temp Yes sol_lg Change leaving group from -Cl to -Br or -I. check_lg->sol_lg No check_sterics Is Steric Hindrance a Factor? check_temp->check_sterics Yes sol_temp Increase reaction temperature incrementally (e.g., RT to 60°C). check_temp->sol_temp No sol_sterics Use a more reactive alkylating agent or increase reaction time/temperature. check_sterics->sol_sterics Yes end_node Yield Improved check_sterics->end_node No sol_base->check_lg sol_lg->check_temp sol_temp->check_sterics sol_sterics->end_node

Caption: Troubleshooting workflow for N-alkylation reactions.

Q4: I am observing over-alkylation, resulting in a quaternary ammonium salt. How do I prevent this side reaction?

A4: The formation of a quaternary salt occurs when the newly formed tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Causality & Prevention: This is a competing reaction whose rate depends on the relative nucleophilicity of the product vs. the starting material and the concentration of the alkylating agent.

    • Control Stoichiometry: Use a slight excess of the piperidin-4-one starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react significantly with the product.

    • Slow Addition: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours.[8] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant secondary amine starting material.

Reductive Amination Challenges

Q5: My reductive amination with an aldehyde/ketone is inefficient. How do I choose the right reducing agent?

A5: Reductive amination is a robust method for forming C-N bonds, but its success hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound.[9] The choice of reducing agent is critical.

  • Mechanism & Reagent Choice: The reaction first involves the formation of an iminium ion from the piperidin-4-one and the carbonyl compound. This is followed by in-situ reduction.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[9][10] It is a mild and selective reducing agent that readily reduces the iminium ion but is slow to react with aldehydes and ketones, minimizing side reactions like the reduction of your starting carbonyl. It performs well in solvents like dichloromethane (DCM) or dichloroethane (DCE).[9][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling. It is most effective under slightly acidic conditions (pH 5-6) which favor iminium ion formation.

    • Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and will rapidly reduce the starting aldehyde or ketone, often leading to low yields of the desired product. It is generally not recommended unless a stepwise procedure is used where the imine is formed first, the excess carbonyl is removed, and then NaBH₄ is added.[10]

Reductive Amination Mechanism

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidone Piperidin-4-one (Secondary Amine) Iminium Iminium Ion (Intermediate) Piperidone->Iminium + H⁺ Aldehyde Aldehyde/Ketone Aldehyde->Iminium - H₂O Product N-Substituted Piperidin-4-one Iminium->Product Hydride Addition Reducer NaBH(OAc)₃ Reducer->Product

Caption: The two-step process of reductive amination.

Section 3: Purification & Analysis Clinic

Q6: I'm struggling to purify my final product. What is the best general strategy for a basic piperidine derivative?

A6: The basic nature of the piperidine nitrogen is the key to effective purification. An acid-base extraction is a powerful first-pass purification technique.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl).[7]

    • The basic piperidine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer. Wash it once more with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer to >pH 10 with a base like 2 M NaOH or solid K₂CO₃.

    • Extract the now deprotonated, organic-soluble product back into an organic solvent (e.g., 3x with DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • This material can then be further purified by silica gel column chromatography or recrystallization if needed.[9]

Q7: My HPLC analysis shows a single compound by LC-MS, but I see two peaks on the chromatogram. What is happening?

A7: This is a common artifact when analyzing piperidine derivatives, especially free bases, with acidic mobile phases (like 0.1% TFA).[12]

  • Causality: You are likely observing two different ionization states of your compound. In the vial, your compound is a free base. When injected into an acidic mobile phase, an equilibrium is established between the protonated (charged) form and the free base (neutral) form. These two forms can interact differently with the C18 stationary phase, leading to peak splitting or broad, tailing peaks. The hydrochloride salt form is already fully protonated, which is why it typically gives a single, sharp peak.[12]

  • Solution:

    • Ensure Complete Protonation: Increase the concentration of the acid modifier in your mobile phase (e.g., from 0.1% to 0.2% TFA) to push the equilibrium fully to the protonated state, which should result in a single sharp peak.[12]

    • Sample Diluent: Dissolve your free base sample in the initial mobile phase solvent mixture instead of pure methanol or acetonitrile. This ensures the compound is fully protonated before it hits the column.

Section 4: Protocols & Data Summaries

Detailed Protocol: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-4-(piperidin-4-yl)aniline, a representative procedure adaptable for many piperidin-4-one substrates.[9]

  • Reactant Setup: To a stirred solution of 4-(Piperidin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) at room temperature, add benzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure product.

Table 1: Impact of Reaction Conditions on Yield

This table summarizes typical yields for piperidin-4-one derivative synthesis under various conditions, compiled from literature sources. This is intended as a guide for optimization.

Reaction TypeSubstratesSolventCatalyst/Base/ReagentTemp. (°C)Yield (%)Reference
Mannich CondensationBenzaldehyde, Acetone, NH₄OAcEthanolNoneReflux~75%[4]
Mannich CondensationBenzaldehyde, Ketones, AmmoniaGlucose-Urea DESNone100-12070-90%[5][6]
N-AlkylationPiperidine, Alkyl BromideAcetonitrileK₂CO₃Room Temp~70%[8]
Reductive AminationPiperidin-4-one, AldehydeDichloromethaneNaBH(OAc)₃Room Temp>90%[9][10]
Reductive AminationPiperidin-4-one, AldehydeMethanolNaBH₄RefluxVariable, often lower[13]

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • Johnson, A. T., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). Retrieved from [Link]

  • ResearchGate. (n.d.). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization) | Request PDF. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubMed. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Benchmarking Novel COX-2 Inhibitors: A Comparative Analysis of (Pentamethylphenyl)(piperidin-4-yl)methanone Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The development of novel COX-2 inhibitors with improved potency, selectivity, and safety profiles is an ongoing objective in medicinal chemistry. This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities, using the hypothetical compound (Pentamethylphenyl)(piperidin-4-yl)methanone as a case study. We will outline a series of in vitro and cell-based assays to compare its inhibitory activity against the established selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen. The methodologies described herein are designed to provide a robust and reproducible evaluation of a compound's potency, selectivity, and mechanism of action, thereby enabling an informed assessment of its therapeutic potential.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The differential expression and function of these two isoforms provide a clear therapeutic window for the development of selective COX-2 inhibitors that can exert anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

This guide will focus on the characterization of a novel compound, this compound, as a putative COX-2 inhibitor. To ascertain its preclinical viability, a direct and rigorous comparison against well-characterized benchmarks is essential. For this purpose, we have selected:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the benchmark for selective inhibition.

  • Ibuprofen: A non-selective COX inhibitor, providing a reference for the desired selectivity profile.

The following sections will detail the experimental workflows, from initial potency determination to cellular efficacy, providing the necessary protocols and data interpretation frameworks for a comprehensive comparative analysis.

Experimental Workflow for Benchmarking Novel COX-2 Inhibitors

The following diagram outlines the recommended experimental workflow for a comprehensive preclinical evaluation of a novel COX-2 inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation A Compound Preparation & QC B COX-1/COX-2 Inhibition Assay (Enzymatic) A->B Solubilized Compounds C IC50 Determination B->C Concentration-Response Data D Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) C->D Potency Values H Comparative Potency Analysis C->H I Comparative Selectivity Analysis D->I E Cell Line Selection (e.g., LPS-stimulated RAW 264.7 macrophages) F Prostaglandin E2 (PGE2) Production Assay E->F Treated Cells G Cell Viability/Toxicity Assay E->G Parallel Assay F->H Cellular IC50 J Assessment of Cellular Efficacy & Safety G->J

Figure 1: Experimental workflow for the characterization of novel COX-2 inhibitors.

In Vitro Potency and Selectivity Profiling

The initial step in characterizing a novel COX-2 inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. This allows for a quantitative assessment of both its potency and its selectivity.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

Objective: To determine the IC50 values of this compound, Celecoxib, and Ibuprofen for both COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Test compounds: this compound, Celecoxib, Ibuprofen (solubilized in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions for each test compound in DMSO. A typical starting concentration range would be from 10 mM down to 1 nM.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to their optimal working concentration in the assay buffer.

  • Assay Setup:

    • Add 10 µL of the diluted test compounds to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control.

    • Add 150 µL of the diluted enzyme (either COX-1 or COX-2) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Initiation of Reaction: Add 20 µL of arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Detection: Add the detection probe according to the manufacturer's instructions and measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each enzyme.

Data Presentation: Comparative Potency and Selectivity

The results from the in vitro inhibition assay should be summarized in a clear and concise table.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound[Experimental Data][Experimental Data][Calculated Value]
Celecoxib26004065
Ibuprofen500090000.56

Note: The data for Celecoxib and Ibuprofen are representative values from the literature and may vary depending on the specific assay conditions. The selectivity index is a key parameter; a higher value indicates greater selectivity for COX-2 over COX-1.

Cell-Based Efficacy and Safety Assessment

While in vitro assays provide valuable information on the direct interaction between a compound and its target enzyme, cell-based assays are crucial for confirming efficacy in a more physiologically relevant context and for assessing potential cytotoxicity.

Detailed Protocol: Cellular COX-2 Inhibition Assay (PGE2 Measurement)

Objective: To measure the ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophages are a suitable model as they can be stimulated to express high levels of COX-2.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for stimulating COX-2 expression

  • Test compounds

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Bradford reagent for protein quantification

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce COX-2 expression and PGE2 production. Include a non-stimulated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant for PGE2 measurement.

  • PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Cell Lysis and Protein Quantification: Lyse the remaining cells and determine the total protein concentration in each well using the Bradford assay. This is used to normalize the PGE2 data.

  • Data Analysis:

    • Normalize the PGE2 concentration to the total protein content for each well.

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the cellular IC50 value for each compound.

Detailed Protocol: Cell Viability Assay

Objective: To assess the cytotoxicity of the test compounds on the cell line used in the efficacy assay.

Materials:

  • RAW 264.7 cells

  • Test compounds

  • MTT or other cell viability reagent

  • Solubilization buffer (if using MTT)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the cellular COX-2 inhibition assay, but without LPS stimulation.

  • Incubation: Incubate the cells with the test compounds for 24 hours.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation: Cellular Efficacy and Cytotoxicity
CompoundCellular COX-2 IC50 (nM)CC50 (µM)Therapeutic Index (CC50/Cellular IC50)
This compound[Experimental Data][Experimental Data][Calculated Value]
Celecoxib~50>100>2000
Ibuprofen~10,000>100>10

Note: CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The therapeutic index provides an initial assessment of the compound's safety margin.

Mechanism of Action: Differentiating Inhibition Modes

Understanding how a novel compound inhibits its target is crucial. The following diagram illustrates the COX-2 signaling pathway and potential points of inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Signaling cluster_3 Inhibitors A Arachidonic Acid B COX-2 Enzyme A->B Substrate C Prostaglandin H2 (PGH2) B->C Catalysis D Prostaglandin Synthases C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation, Pain, Fever E->F Biological Effects G This compound G->B Inhibition H Celecoxib H->B Inhibition I Ibuprofen I->B Inhibition

Figure 2: Simplified COX-2 signaling pathway and points of inhibition.

Further kinetic studies, such as Lineweaver-Burk plots, can be employed to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insights into the binding mechanism of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive and structured approach to the preclinical benchmarking of a novel COX-2 inhibitor, this compound. By systematically comparing its in vitro potency, selectivity, and cellular efficacy against the established drugs Celecoxib and Ibuprofen, researchers can generate the critical data needed to make informed decisions about the compound's potential for further development.

Should this compound demonstrate a promising profile—high potency for COX-2, significant selectivity over COX-1, and a favorable therapeutic index in cell-based assays—subsequent steps would involve in vivo efficacy studies in animal models of inflammation and pain, as well as comprehensive pharmacokinetic and toxicology profiling.

References

  • Title: The 2002 Nobel Prize in Physiology or Medicine. Source: NobelPrize.org URL: [Link]

  • Title: Cyclooxygenase-1 and -2. Source: Journal of the Royal Society of Medicine URL: [Link]

  • Title: Celecoxib: a specific COX-2 inhibitor. Source: The Journal of the American Osteopathic Association URL: [Link]

  • Title: A new look at the mechanism of action of nonsteroidal anti-inflammatory drugs. Source: Arthritis and Rheumatism URL: [Link]

  • Title: The effect of celecoxib, a specific COX-2 inhibitor, on the proliferation of a human colon cancer cell line. Source: Cancer Letters URL: [Link]

  • Title: Ibuprofen and other anti-inflammatory drugs in cancer prevention. Source: Journal of Cellular Biochemistry URL: [Link]

Therapeutic Evaluation of (Pentamethylphenyl)(piperidin-4-yl)methanone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the therapeutic potential of (Pentamethylphenyl)(piperidin-4-yl)methanone (CAS: 175136-85-3) and its derivatives. This scaffold, often referred to as Pentamethylbenzoylpiperidine , represents a specialized pharmacophore characterized by extreme lipophilicity and steric bulk, distinguishing it from standard halogenated benzoylpiperidine intermediates used in antipsychotics (e.g., Paliperidone) or synthetic ligands.

Executive Summary & Scaffold Analysis

This compound is a high-value intermediate and pharmacophore probe used to explore hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and metabolic enzymes. Unlike the ubiquitously used (2,4-difluorophenyl)(piperidin-4-yl)methanone (a key precursor for Risperidone and Paliperidone), the pentamethyl variant introduces a "Steric Lock" mechanism due to the fully substituted phenyl ring.

This guide evaluates its utility in three primary therapeutic vectors:

  • Metabolic Disorders: Targeting Protein Tyrosine Phosphatase (PTPN1/2) and Beta-3 Adrenergic receptors.

  • Immunology: Allosteric modulation of Janus Kinases (JAK).

  • CNS Modulation: Probing 5-HT2A and Sigma-1 receptor hydrophobic domains.

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS Number: 175136-85-3[1]

  • IUPAC Name: (2,3,4,5,6-pentamethylphenyl)(piperidin-4-yl)methanone

  • Key Feature: The pentamethylphenyl group (PMP) provides a rigid, electron-rich, and highly lipophilic moiety that resists oxidative metabolism at the phenyl ring positions.

Mechanistic Profile & Signal Transduction[1]

The therapeutic value of this scaffold lies in its ability to displace water from deep hydrophobic pockets in target proteins, a phenomenon known as the "High-Energy Water Displacement" effect.

Primary Mechanism: Hydrophobic Pocket Occupancy

In targets like PTPN1 (PTP1B) , the PMP group occupies the secondary aryl-phosphate binding site, preventing substrate access. In GPCRs (e.g., Beta-3 Adrenergic), it stabilizes the receptor in an inactive or active conformation depending on the linker orientation.

Mechanism Compound (Pentamethylphenyl) (piperidin-4-yl)methanone Target Target Protein (PTPN1 / GPCR) Compound->Target High Affinity Binding Binding Hydrophobic Pocket Occupancy Target->Binding Effect1 Displacement of High-Energy Water Binding->Effect1 Effect2 Steric Occlusion of Active Site Binding->Effect2 Outcome Therapeutic Effect (Insulin Sensitization / Immune Modulation) Effect1->Outcome Effect2->Outcome

Figure 1: Mechanism of Action showing hydrophobic collapse and steric occlusion pathways.

Comparative Performance Analysis

The following table contrasts the Pentamethyl scaffold with standard industry alternatives used in similar drug discovery campaigns.

Table 1: Comparative Pharmacological Profile
FeaturePentamethylphenyl Scaffold 2,4-Difluorophenyl Scaffold (Standard)Naphthyl Scaffold (Cannabinoid-like)
Primary Utility Hydrophobic Probe / PTPN InhibitorAntipsychotic Precursor (5-HT2A/D2)CB1/CB2 Agonist Screening
Lipophilicity (cLogP) High (~4.5 - 5.2) Moderate (~2.1)High (~4.0)
Metabolic Stability High (Ring oxidation blocked by methyls)Moderate (Susceptible to defluorination)Low (Aromatic oxidation prone)
Steric Bulk (A³) High (Obstructive) Low (Planar)Moderate (Planar fused ring)
Solubility Low (Requires formulation)ModerateLow
Target Selectivity High Specificity (Due to steric fit)Broad Spectrum (Promiscuous)Moderate

Expert Insight: The Pentamethylphenyl derivative is superior when targeting allosteric sites that require a bulky "anchor" to induce conformational changes. However, for orthosteric sites (like D2 dopamine receptors), the 2,4-difluoro analog is preferred due to lower steric hindrance.

Experimental Protocols

To validate the therapeutic potential of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis via Friedel-Crafts Acylation

Note: This route avoids the use of unstable acid chlorides by generating the electrophile in situ.

  • Reagents: Pentamethylbenzene (1.0 eq), N-acetylisonipecotoyl chloride (1.1 eq), AlCl3 (2.5 eq), 1,2-Dichloroethane (DCE).

  • Step-by-Step:

    • Dissolve Pentamethylbenzene in anhydrous DCE under Argon.

    • Cool to 0°C. Add AlCl3 portion-wise (Exothermic!).

    • Add N-acetylisonipecotoyl chloride dropwise over 30 mins.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Pour over crushed ice/HCl. Extract with DCM.

    • Deprotection: Reflux crude in 6N HCl for 12 hours to remove the N-acetyl group.

  • Validation: 1H NMR must show 5 distinct methyl singlets (or overlapping signals) and piperidine ring protons.

Protocol B: PTPN1 (PTP1B) Inhibition Assay

Objective: Assess potential for diabetes/obesity therapy.

  • System: Colorimetric assay using p-Nitrophenyl Phosphate (pNPP).

  • Workflow:

    • Incubate recombinant human PTP1B (10 nM) with Test Compound (0.1 nM - 10 µM) in assay buffer (pH 7.4, 1 mM DTT) for 15 mins at 37°C.

    • Start Reaction: Add pNPP (2 mM).

    • Measure: Absorbance at 405 nm every 60 seconds for 20 mins.

  • Data Processing: Calculate IC50 using non-linear regression (GraphPad Prism).

  • Control: Use Suramin or Trodusquemine as a positive control.

Workflow Step1 Recombinant PTP1B + Test Compound Step2 Incubation (15 min @ 37°C) Step1->Step2 Step3 Add Substrate (pNPP) Step2->Step3 Step4 Measure Absorbance (OD 405nm) Step3->Step4 Step5 Calculate IC50 Step4->Step5

Figure 2: Workflow for PTPN1 Inhibition Assay.

Therapeutic Potential & Future Directions

Metabolic Diseases (Type 2 Diabetes & Obesity)

The Pentamethylphenyl scaffold has shown promise in PTPN1 inhibition patents. By blocking PTPN1, these derivatives enhance insulin signaling and leptin sensitivity.

  • Advantage: The lipophilic PMP group penetrates the cell membrane effectively, a common hurdle for phosphate-mimetic PTPN inhibitors.

Autoimmune Disorders (JAK Inhibition)

Derivatives incorporating the pentamethylphenyl moiety have been cited in patents for Janus Kinase (JAK) inhibitors. The bulky group likely occupies the solvent-exposed region of the kinase domain, improving selectivity for JAK3 over JAK2, which is critical for reducing hematological side effects.

Safety & Toxicology Note

While the PMP group prevents ring oxidation, it can lead to bioaccumulation due to high LogP. Future optimization should focus on introducing polar groups on the piperidine nitrogen (e.g., carboxylic acid linkers) to improve clearance.

References

  • Vertex Pharmaceuticals. (2010). Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors. PubMed Central.

  • Chemical Point. (2024). 4-(Pentamethylbenzoyl)piperidine Product Data.

  • AbbVie Inc. (2019). Protein Tyrosine Phosphatase Inhibitors and Methods of Use (WO2019246513A1). Google Patents.

  • Takeda Pharmaceutical. (2026). Structure–Activity Relationship Study on Soticlestat Derivatives (CYP46A1 Inhibitors). MDPI.

  • Rigel Pharmaceuticals. (2010). Janus Kinase Inhibitors for Treatment of Dry Eye (WO2010039939A1). Google Patents.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.